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The treatment of Hepatitis C Virus (HCV) has been revolutionized by the advent of direct-acting

antivirals (DAAs). Among the investigational agents that have contributed to our understanding

of HCV treatment is TMC647055, a non-nucleoside inhibitor (NNI) of the HCV NS5B

polymerase. This guide provides a detailed comparison of TMC647055 combination therapy,

with a focus on the findings from the Phase 2a clinical trial NCT01724086. We present a

comprehensive analysis of the available clinical trial data, experimental protocols, and a

comparison with contemporary HCV treatment alternatives.

Executive Summary
TMC647055, as an NS5B polymerase inhibitor, has been evaluated in combination with other

DAAs for the treatment of HCV genotype 1. The primary clinical investigation, a Phase 2a study

(NCT01724086), explored both two-drug and three-drug regimens. The two-drug combination

consisted of TMC647055 with the NS3/4A protease inhibitor simeprevir, with or without

ribavirin. The three-drug regimen added the NS5A inhibitor JNJ-56914845 to the TMC647055
and simeprevir backbone.

The findings from this trial demonstrated that the three-drug combination yielded significantly

higher sustained virologic response rates at 12 weeks post-treatment (SVR12) compared to the

two-drug regimen. Specifically, the three-drug combination achieved SVR12 rates of 93% in

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b611405?utm_src=pdf-interest
https://www.benchchem.com/product/b611405?utm_src=pdf-body
https://www.benchchem.com/product/b611405?utm_src=pdf-body
https://www.benchchem.com/product/b611405?utm_src=pdf-body
https://www.benchchem.com/product/b611405?utm_src=pdf-body
https://www.benchchem.com/product/b611405?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


patients with HCV genotype 1a and 100% in those with genotype 1b. These results, while

promising at the time, should be viewed in the context of currently available therapies, which

routinely achieve SVR rates exceeding 95% with simpler, well-tolerated, and shorter-duration

regimens. This guide will delve into the specifics of the TMC647055 clinical trial and provide a

comparative analysis against the current standard of care.

Comparative Efficacy of TMC647055 Combination
Therapies
The primary efficacy endpoint in the NCT01724086 trial was the proportion of patients

achieving SVR12. The data presented below summarizes the SVR12 rates across the different

treatment panels and patient populations.
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Treatment
Panel

Regimen HCV Genotype
Patient
Population

SVR12 Rate

2-DAA Regimens

Panel 1

Simeprevir +

TMC647055/riton

avir + Ribavirin

GT1a
Treatment-

Naïve/Relapser
50% (5/10)

Panel 2, Arm 1

Simeprevir +

TMC647055/riton

avir + Ribavirin

GT1b
Treatment-

Naïve/Relapser
50% (6/12)

Panel 2, Arm 2

Simeprevir +

TMC647055/riton

avir

GT1b
Treatment-

Naïve/Relapser
33% (3/9)

Panel 3, Arm 1

Simeprevir +

TMC647055/riton

avir + Ribavirin

GT1a
Treatment-

Naïve/Relapser
86% (6/7)

Panel 3, Arm 2

Simeprevir +

TMC647055/riton

avir

GT1b
Treatment-

Naïve/Relapser
50% (4/8)

3-DAA Regimens

Panel 4, Arm 1

Simeprevir +

TMC647055/riton

avir + JNJ-

56914845

(30mg)

GT1a/GT1b
Treatment-

Naïve/Relapser

71% (GT1a),

100% (GT1b)

Panel 4, Arm 2

Simeprevir +

TMC647055/riton

avir + JNJ-

56914845

(60mg)

GT1a/GT1b
Treatment-

Naïve/Relapser

93% (GT1a),

100% (GT1b)

Comparison with Current Standard of Care
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Current treatment guidelines for HCV genotype 1 recommend pangenotypic DAA regimens that

offer high efficacy, good tolerability, and short treatment durations (typically 8-12 weeks). These

regimens have largely superseded the investigational pathways of drugs like TMC647055.

Treatment Regimen
SVR Rate
(Genotype 1)

Treatment Duration Key Advantages

Glecaprevir/Pibrentas

vir (Mavyret®)
>98% 8 weeks

Pangenotypic, short

duration, high barrier

to resistance

Sofosbuvir/Velpatasvir

(Epclusa®)
>98% 12 weeks

Pangenotypic, single

tablet regimen

Sofosbuvir/Velpatasvir

/Voxilaprevir

(Vosevi®)

>96% 12 weeks

Effective for

treatment-experienced

patients

Ledipasvir/Sofosbuvir

(Harvoni®)
>96% 8-12 weeks

Highly effective for

genotype 1, single

tablet regimen

As the data indicates, current standard-of-care therapies offer significantly higher and more

consistent SVR rates across HCV genotype 1 patients compared to the TMC647055-containing

regimens. The simplicity of single-tablet, pangenotypic options also represents a substantial

advancement in patient management.

Experimental Protocols: NCT01724086
While a complete, standalone protocol document for NCT01724086 is not publicly available,

the methodology can be reconstructed from published trial data.

Study Design: A Phase 2a, open-label, multicenter study with four treatment panels.

Patient Population: Treatment-naïve and prior-relapser patients with chronic HCV genotype 1

infection. Key inclusion criteria included detectable HCV RNA at screening and no evidence of

cirrhosis.
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Dosing Regimens:

Simeprevir: 75 mg once daily

TMC647055/ritonavir: 450 mg/30 mg or 600 mg/50 mg once daily (ritonavir used as a

pharmacokinetic enhancer)

Ribavirin: 1000-1200 mg/day (weight-based)

JNJ-56914845: 30 mg or 60 mg once daily

Efficacy Assessment: The primary endpoint was SVR12, defined as HCV RNA below the lower

limit of quantification (LLOQ) 12 weeks after the end of treatment. HCV RNA levels were

monitored at baseline, during treatment, and post-treatment using a validated quantitative real-

time PCR assay.

Safety Assessment: Safety was monitored through the recording of adverse events (AEs),

serious adverse events (SAEs), and laboratory abnormalities. All AEs were graded for severity.

The study reported no deaths, SAEs, or Grade 4 AEs leading to treatment discontinuation.[1][2]

The most common adverse events were generally mild and consistent with those observed with

other DAA therapies.

Mechanism of Action: TMC647055
TMC647055 is a potent and selective non-nucleoside inhibitor of the HCV NS5B RNA-

dependent RNA polymerase. Unlike nucleoside/nucleotide inhibitors that act as chain

terminators at the active site, NNIs like TMC647055 bind to an allosteric site on the enzyme.
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HCV Replication and TMC647055 Mechanism of Action

The binding of TMC647055 to the "thumb" domain of the NS5B polymerase induces a

conformational change that ultimately blocks the enzyme's ability to synthesize new viral RNA.

This targeted inhibition of a key viral enzyme is a hallmark of direct-acting antiviral therapy.

Experimental Workflow of the NCT01724086 Trial
The following diagram illustrates the general workflow for a patient participating in the

NCT01724086 clinical trial.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b611405?utm_src=pdf-body-img
https://www.benchchem.com/product/b611405?utm_src=pdf-body
https://www.benchchem.com/product/b611405?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Screening Phase

Treatment Phase (12 Weeks)

Follow-Up Phase

Informed Consent

Eligibility Assessment
(HCV Genotype 1, Naïve/Relapser)

Baseline Assessments
(HCV RNA, LFTs, etc.)

Assignment to Treatment Panel

Daily DAA Regimen

Monitoring
(Safety, Virologic Response)

End of Treatment Visit

Post-Treatment Follow-Up
(HCV RNA at Week 4, 12, 24)

SVR12 Assessment

Final Data Analysis

Click to download full resolution via product page

NCT01724086 Patient Workflow
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Conclusion
The clinical development of TMC647055 and its evaluation in combination therapies have

provided valuable insights into the treatment of HCV. The NCT01724086 trial demonstrated

that a multi-targeted DAA approach could achieve high SVR rates, particularly with a three-

drug regimen. However, the field of HCV therapeutics has rapidly evolved. The current

standard of care, with its highly effective, well-tolerated, and convenient pangenotypic

regimens, has set a new benchmark for success. While TMC647055 itself did not proceed to

market, the research surrounding it and other early DAAs paved the way for the curative

therapies available today. This guide serves as a comparative resource for understanding the

clinical journey of TMC647055 and its place within the broader context of HCV drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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